Palladium (I) tri-tert-butylphosphine bromide
CAS No.: 185812-86-6
Cat. No.: VC0067014
Molecular Formula: C12H27BrPPd-
Molecular Weight: 388.646
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185812-86-6 |
---|---|
Molecular Formula | C12H27BrPPd- |
Molecular Weight | 388.646 |
IUPAC Name | palladium;tritert-butylphosphane;bromide |
Standard InChI | InChI=1S/C12H27P.BrH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;1H;/p-1 |
Standard InChI Key | WIADNXKBAGKNOT-UHFFFAOYSA-M |
SMILES | CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Br-].[Pd] |
Introduction
Chemical and Physical Properties
Chemical Structure and Identification
Palladium (I) tri-tert-butylphosphine bromide is most commonly found in its dimeric form, represented by the chemical formula [Pd(μ-Br)(PtBu₃)]₂ or C₂₄H₅₄Br₂P₂Pd₂ . The compound is also referred to as Di-μ-bromobis(tri-tert-butylphosphine)dipalladium(I) . The CAS registry number for this compound is 185812-86-6, providing a unique identifier for this specific chemical entity .
While sometimes referenced by its monomeric form (C₁₂H₂₇BrPPd), with a molecular weight of approximately 388.646 g/mol, the stable form that is used in practical applications is typically the dimer. The dimeric structure features two palladium atoms in the formal oxidation state of +1, bridged by bromine atoms, with each palladium coordinated to a tri-tert-butylphosphine ligand .
Physical Characteristics
The physical properties of Palladium (I) tri-tert-butylphosphine bromide are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Weight (dimer) | 777.28-777.29 g/mol | |
Physical Form | Powder | |
Appearance | Dark green | |
Solubility | Soluble in benzene and toluene |
The compound's distinctive dark green appearance helps in its identification during synthesis and handling procedures . Its solubility in aromatic solvents like benzene and toluene facilitates its use in various organic reactions, though this also presents handling challenges due to the toxicity of these solvents .
Synthesis Methods
Traditional Synthetic Approaches
An alternative approach by the same researchers involved using both Pd₂(dba)₃·C₆H₆ and PdBr₂(COD) (where COD represents 1,5-cyclooctadiene) as palladium sources, which provided improved yields but still presented challenges for industrial-scale synthesis .
Patent-Protected Synthesis Methods
More recent synthetic approaches have been developed and protected through patents, offering improvements in efficiency, yield, and scalability. One such method, patented by Johnson Matthey, involves a two-step process:
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Mixing Pd(diolefin)Br₂ and tBu₃P in a solvent
This method offers advantages over traditional approaches, particularly in terms of handling the starting materials and achieving better yields .
Industrial Scale Production Methods
For industrial applications, a comproportionation reaction has been developed that reacts a Pd(II) compound (PdBr₂) with a Pd(0) compound (Pd(PtBu₃)₂) in organic solvents to yield the dimeric complex with palladium atoms in the formal oxidation state +1 . This method is described as straightforward and applicable for industrial scale production, providing high product yields .
The reaction conditions for this industrial synthesis method include:
Parameter | Range | Optimal Range |
---|---|---|
Temperature | 10°C to 60°C | 20°C to 50°C |
Reaction Time | 1 to 20 hours | 1 to 16 hours |
Pd Concentration | 0.03 mol Pd/L to 0.5 mol Pd/L | 0.05 mol Pd/L to 0.2 mol Pd/L |
A notable advantage of this method is that unreacted PdBr₂ can be separated from the reaction mixture (typically by filtration), washed with suitable solvents, and recycled for further production runs, enhancing the economic viability of the process by reclaiming costly palladium-containing materials .
Preferred solvents for this synthesis include aromatic hydrocarbons such as benzene, toluene, and xylene isomers, though aliphatic solvents (n-hexane, n-heptane, n-octane, cyclohexane) and ether solvents (anisole, methyl-tert-butyl ether) can also be used . Toluene is particularly preferred due to its balance of solubility and handling properties .
Applications in Chemical Synthesis
Catalytic Properties
The unique ligand environment of Palladium (I) tri-tert-butylphosphine bromide provides distinct catalytic properties compared to other palladium complexes. The presence of the sterically demanding tri-tert-butylphosphine ligand influences the electronic properties of the palladium center, affecting its reactivity and selectivity in catalytic processes . This distinctive environment enables the activation of challenging substrates that might be unreactive with other catalyst systems.
The catalyst demonstrates remarkable versatility across a wide range of organic transformations, functioning effectively even at low catalyst loadings in many applications . This efficiency makes it economically viable for both research and industrial applications despite the relatively high cost of palladium-based catalysts.
Cross-Coupling Reactions
Palladium (I) tri-tert-butylphosphine bromide has demonstrated significant efficacy as a catalyst for various cross-coupling reactions, which are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds . These include:
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Suzuki-Miyaura coupling - for carbon-carbon bond formation between organoboron compounds and organic halides
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Negishi coupling - for carbon-carbon bond formation using organozinc compounds
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Buchwald-Hartwig amination - for carbon-nitrogen bond formation
The catalyst shows particular effectiveness in activating challenging substrates, including:
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Aryl chlorides (typically less reactive than bromides or iodides)
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Sterically hindered aryl or vinyl halides
This expanded substrate scope makes the catalyst valuable for synthesizing complex organic molecules that might be difficult to access using other catalytic systems .
Isomerization Reactions
Beyond cross-coupling reactions, Palladium (I) tri-tert-butylphosphine bromide has been patented for use in isomerization reactions, particularly of allyl ethers with the general structure R₁-C(O)-O-CH(R₂)-C(R₃)=CH₂ . This application highlights the catalyst's versatility beyond the more commonly explored cross-coupling reactions and demonstrates its potential in developing novel synthetic methodologies .
The isomerization capability adds significant value to the catalyst's utility, as such transformations are often key steps in the synthesis of natural products and pharmaceutical intermediates .
Industrial Applications
The industrial applications of Palladium (I) tri-tert-butylphosphine bromide primarily involve the production of fine chemicals and pharmaceuticals. The catalyst's ability to facilitate challenging transformations makes it particularly valuable for synthesizing complex molecules with multiple functional groups, as is common in pharmaceutical intermediates.
The development of improved synthesis methods for the catalyst itself, particularly those applicable to industrial-scale production, has enhanced its accessibility for commercial applications . This has expanded the potential scope of its industrial utility, though specific commercial applications remain largely proprietary.
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